4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene ring, with a 4-methylphenyl substituent at the 4-position. This heterocyclic scaffold is of pharmaceutical interest due to its structural similarity to bioactive molecules targeting neurological, anti-inflammatory, and cardiovascular pathways.
Properties
IUPAC Name |
4-(4-methylphenyl)-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-6-8-14(9-7-12)17-10-13-4-2-3-5-15(13)19-11-16(17)18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBULLLWRMDZCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylamine with 2-chlorobenzoyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazepine ring are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various halogenating agents, nucleophiles, and bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzoxazepinone core is highly modular, with substitutions at the 4-, 7-, or other positions significantly altering physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
*Calculated using molecular formula (C₁₆H₁₅NO₂).
Key Observations
Substituent Effects: Chlorine at Position 7: Common in analogs (e.g., ); enhances electronegativity and may influence receptor binding. Alkyl/Aryl Groups at Position 4: The 4-methylphenyl group in the target compound contrasts with bulkier substituents (e.g., 2-methoxyethyl in or 4-dimethylaminobenzyl in ), which may impact steric hindrance and lipophilicity. Heterocyclic Core: Replacing the benzoxazepinone with a pyridazinone (as in ) reduces ring size and alters hydrogen-bonding capacity, correlating with anti-inflammatory activity.
Biological Activity: The pyridazinone analog demonstrates anti-inflammatory effects, suggesting that benzoxazepinones with similar substituents (e.g., 4-methylphenyl) might share this activity.
Synthesis and Commercial Availability :
- Many analogs (e.g., ) are discontinued, indicating challenges in synthesis or stability. The target compound’s synthesis could follow routes similar to (alkylation/nitration), though specifics are undocumented.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s 4-methylphenyl group may offer a balance between lipophilicity and steric bulk, warranting exploration in inflammation or CNS disorders.
- Synthetic Challenges : Lack of direct synthesis data necessitates adaptation of methods from analogs, such as base-mediated cyclization or palladium-catalyzed coupling.
- Comparative Limitations : Absence of bioactivity data for the target compound limits direct mechanistic comparisons; empirical studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
